molecular formula C10H13N B1455445 (3-Cyclopropylphenyl)methanamine CAS No. 852877-59-9

(3-Cyclopropylphenyl)methanamine

Cat. No. B1455445
M. Wt: 147.22 g/mol
InChI Key: KKROKOWBIBXNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Cyclopropylphenyl)methanamine” is a chemical compound with the molecular formula C10H13N . It is a white or colorless to yellow crystal or liquid .


Molecular Structure Analysis

The molecular structure of “(3-Cyclopropylphenyl)methanamine” is represented by the InChI code 1S/C10H13N/c11-7-8-2-1-3-10 (6-8)9-4-5-9/h1-3,6,9H,4-5,7,11H2 . The molecular weight of the compound is 147.22 .


Physical And Chemical Properties Analysis

“(3-Cyclopropylphenyl)methanamine” is a white or colorless to yellow crystal or liquid . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Chemistry and Catalysis

The compound (3-Cyclopropylphenyl)methanamine itself may not be directly mentioned in available literature, but research applications of structurally related compounds provide insight into the potential utility of similar amines in synthetic chemistry. For example, (4-Phenylquinazolin-2-yl)methanamine, a compound synthesized from commercially available glycine, when reacted with ruthenium complexes, has been utilized in transfer hydrogenation reactions, achieving high conversions and turnover frequency values (Karabuğa et al., 2015). This demonstrates the role of similar amines in facilitating catalytic processes, suggesting potential applications of (3-Cyclopropylphenyl)methanamine in developing new catalytic systems for organic synthesis.

Anticancer Research

New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including those derived from amines similar to (3-Cyclopropylphenyl)methanamine, have been synthesized and characterized. These complexes have shown promising results in anticancer activity against various human cancerous cell lines, indicating the potential of (3-Cyclopropylphenyl)methanamine or its derivatives in the development of new anticancer agents (Mbugua et al., 2020).

Material Science and Photocytotoxicity

In material science, iron(III) complexes with ligands similar to (3-Cyclopropylphenyl)methanamine have been explored for their photocytotoxic properties and potential applications in cellular imaging. These complexes have shown significant activity under red light, indicating their utility in developing new materials for photodynamic therapy and imaging applications (Basu et al., 2014).

Drug Development and Neuropharmacology

Although the specific request excludes drug use and dosage information, it is worth noting that structurally related compounds to (3-Cyclopropylphenyl)methanamine have been investigated for their pharmacological properties. For instance, derivatives of amines have been studied for their serotonin and noradrenaline reuptake inhibition, indicating the potential for (3-Cyclopropylphenyl)methanamine derivatives in the development of new therapeutic agents (Whitlock et al., 2008).

Safety And Hazards

“(3-Cyclopropylphenyl)methanamine” is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

(3-cyclopropylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKROKOWBIBXNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694688
Record name 1-(3-Cyclopropylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropylphenyl)methanamine

CAS RN

852877-59-9
Record name 1-(3-Cyclopropylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Cyclopropylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Cyclopropylphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(3-Cyclopropylphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-Cyclopropylphenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(3-Cyclopropylphenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-Cyclopropylphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.